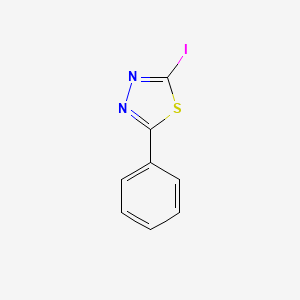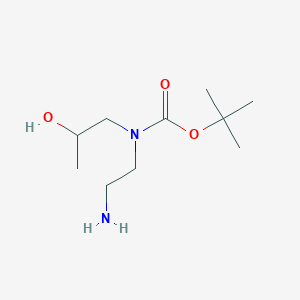
1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole hydrochloride
描述
1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole hydrochloride is a synthetic organic compound that belongs to the class of azetidines and triazoles. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of both azetidine and triazole rings in its structure suggests it may exhibit unique biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole hydrochloride typically involves a multi-step process:
Formation of Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.
Triazole Formation:
Coupling of Azetidine and Triazole: The azetidine and triazole moieties are then coupled using appropriate linking strategies, often involving nucleophilic substitution or condensation reactions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions may target the triazole ring, potentially converting it to dihydrotriazole derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Phenolic compounds.
Reduction: Dihydrotriazole derivatives.
Substitution: N-substituted azetidines.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
- Explored for its antimicrobial and antifungal properties.
Medicine:
- Potential applications in drug design, particularly as a scaffold for developing new pharmaceuticals.
- Studied for its potential anti-cancer and anti-inflammatory activities.
Industry:
- Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole hydrochloride is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The azetidine ring may interact with biological macromolecules, altering their function, while the triazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity.
相似化合物的比较
1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole: Lacks the ethoxy group, potentially altering its biological activity and solubility.
1-(Azetidin-3-yl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole: Contains a methoxy group instead of an ethoxy group, which may affect its reactivity and pharmacokinetics.
Uniqueness:
- The presence of the ethoxy group in 1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole hydrochloride may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy as a drug candidate.
This compound’s unique combination of structural features makes it a valuable subject for further research in various scientific fields.
属性
IUPAC Name |
1-(azetidin-3-yl)-4-(4-ethoxyphenyl)triazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.ClH/c1-2-18-12-5-3-10(4-6-12)13-9-17(16-15-13)11-7-14-8-11;/h3-6,9,11,14H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDUGAPRXLCANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN(N=N2)C3CNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461715-25-2 | |
| Record name | 1H-1,2,3-Triazole, 1-(3-azetidinyl)-4-(4-ethoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461715-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


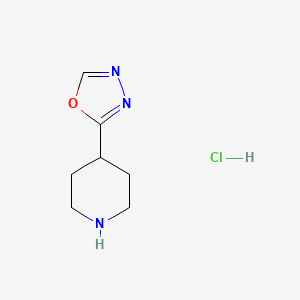
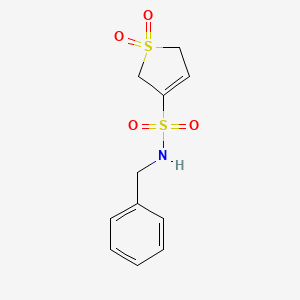
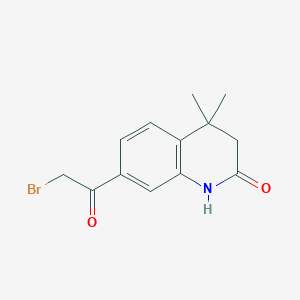

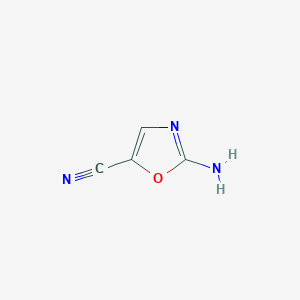
![4-Chloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B3391139.png)
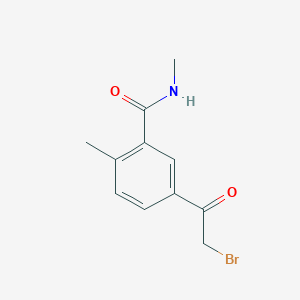


![2-[(2,2-Difluoroethyl)carbamoyl]acetic acid](/img/structure/B3391172.png)

